1,3-二氯环己烷

描述

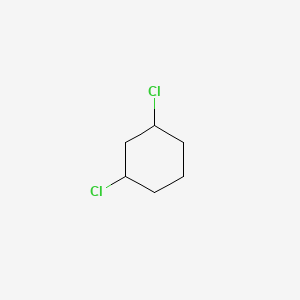

1,3-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2. It has an average mass of 153.050 Da and a monoisotopic mass of 152.015961 Da .

Synthesis Analysis

The synthesis of 1,3-Dichlorocyclohexane involves the chlorination of cyclohexane. The conformational analysis of disubstituted cyclohexanes like 1,3-Dichlorocyclohexane is a well-studied area in chemistry . The most stable conformer of a given disubstituted cyclohexane can be determined using conformational analysis .Molecular Structure Analysis

The molecular structure of 1,3-Dichlorocyclohexane can be viewed using Java or Javascript . It has two centers of chirality, bearing the same set of substituents . The 1,3-Dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .Physical And Chemical Properties Analysis

1,3-Dichlorocyclohexane has a density of 1.1±0.1 g/cm3, a boiling point of 213.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.1±3.0 kJ/mol, and it has a flash point of 87.7±13.9 °C . The index of refraction is 1.473, and its molar refractivity is 37.4±0.4 cm3 .科学研究应用

气相氯化研究

1,3-二氯环己烷已在气相和溶液相氯化的背景下进行了探索。研究表明了导致顺式和反式1,3-二氯环己烷的气相反应之间的活化能差异。这项工作对于理解氯化过程中涉及的化学动力学和机制至关重要(Ashton & Tedder, 1970)。

生物活性分子的合成

该化合物在生物活性分子的合成中发挥着重要作用。它作为天然产物和合成生物活性分子中的药用基团。特别地,它在钯催化的二烯烃芳基硼化反应中的用途,用于合成官能化的1,3-二取代环己烷,突显了其在药物分子合成中的作用(Pang, Wu, Cong, & Yin, 2019)。

环境命运和毒性研究

已进行了关于六氯环己烷异构体的环境命运和毒性差异的研究,包括与1,3-二氯环己烷相关的化合物。这些研究对于了解这些化合物的全球传输、在人体组织中的积累以及环境影响至关重要(Willett, Ulrich, & Hites, 1998)。

构象分析

1,3-二氯环己烷一直是构象分析的研究对象。这类研究为我们提供了关于分子的结构特性和行为的见解,特别是它们的异构化路径,在各种化学和制药应用中具有重要意义(Kuznetsov, Kuramshina, & Bochkor, 2009)。

环境和健康影响

在环境样本中发现类似环脂溴化阻燃剂的相关环脂化合物,如北极白鲸中的存在,突显了这类化合物的持久性和生物富集潜力,强调了监测和规范它们的使用和处理的必要性(Tomy et al., 2008)。

分子结构研究

对分子结构和组成的研究,例如对反式-1,2-二氯环己烷的研究,有助于更深入地了解这些化合物的物理和化学性质。这种知识在材料科学、药理学和环境科学等领域至关重要(Richardson, Hedberg, Utzat, Bohn, Duan, & Dolbier, 2006)。

属性

IUPAC Name |

1,3-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLCXAXTOJPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339585 | |

| Record name | 1,3-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55887-78-0 | |

| Record name | 1,3-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the different isomers of 1,3-dichlorocyclohexane and their formation?

A1: 1,3-Dichlorocyclohexane exists as two stereoisomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane. These isomers arise from the restricted rotation around the carbon-carbon bonds in the cyclohexane ring. Research on the chlorination of chlorocyclohexane [] indicates that both cis and trans isomers of 1,3-dichlorocyclohexane are formed during the reaction. Interestingly, the study observed that the activation energy required for the formation of the cis isomer was consistently higher than that for the trans isomer, both in gas-phase and solution-phase chlorination.

Q2: Does the choice of solvent affect the formation of these isomers during chlorination?

A2: Yes, the study by Bemrose, et al. [] demonstrated that the solvent significantly influences the ratio of cis to trans isomers formed. The differences in activation energy between cis and trans isomer formation were more pronounced in solution (using carbon tetrachloride or carbon disulfide) compared to the gas phase. This suggests that solvent interactions play a role in the energy barriers and pathways leading to the different isomers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)